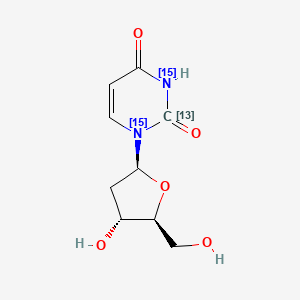
2'-Deoxy L-Uridine-13C,15N2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy-L-uridine-13C,15N2 is a labeled uridine derivative, which means it contains isotopic labels of carbon-13 and nitrogen-15. This compound is primarily used in scientific research for tracking and studying various biological processes. It has applications in the fields of chemistry, biology, medicine, and industry, particularly in the study of metabolic pathways and the development of therapeutic agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-L-uridine-13C,15N2 typically involves the incorporation of isotopic labels into the uridine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the chemical synthesis process. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the incorporation of the isotopic labels .
Industrial Production Methods
Industrial production of 2’-Deoxy-L-uridine-13C,15N2 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the isotopic purity and chemical integrity of the compound. This ensures that the final product meets the stringent requirements for research and industrial applications.
化学反応の分析
Types of Reactions
2’-Deoxy-L-uridine-13C,15N2 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce uracil derivatives, while reduction reactions may yield dihydro-uridine derivatives. Substitution reactions can lead to a variety of substituted uridine compounds.
科学的研究の応用
2’-Deoxy-L-uridine-13C,15N2 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Acts as a therapeutic agent for treating allergies, cancer, infections, and autoimmune diseases.
Industry: Utilized in the development of diagnostic tools and imaging agents
作用機序
The mechanism of action of 2’-Deoxy-L-uridine-13C,15N2 involves its incorporation into nucleic acids, where it can be used to track and study various biological processes. The isotopic labels allow researchers to monitor the compound’s distribution and metabolism within biological systems. This provides valuable insights into the molecular targets and pathways involved in various diseases and therapeutic interventions .
類似化合物との比較
Similar Compounds
2’-Deoxyuridine: A non-labeled analogue of 2’-Deoxy-L-uridine-13C,15N2.
5-Fluoro-2’-deoxyuridine: A fluorinated analogue used in cancer treatment.
2’-Deoxy-5-methyluridine: A methylated analogue with different biological properties
Uniqueness
2’-Deoxy-L-uridine-13C,15N2 is unique due to its isotopic labels, which make it particularly useful for tracking and studying metabolic pathways. This compound’s ability to provide detailed insights into biological processes sets it apart from other similar compounds .
特性
分子式 |
C9H12N2O5 |
|---|---|
分子量 |
231.18 g/mol |
IUPAC名 |
1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m1/s1/i9+1,10+1,11+1 |
InChIキー |
MXHRCPNRJAMMIM-RKIUKAQDSA-N |
異性体SMILES |
C1[C@H]([C@@H](O[C@@H]1[15N]2C=CC(=O)[15NH][13C]2=O)CO)O |
正規SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















